![molecular formula C18H18N4O2 B6133885 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors. This compound has been shown to have potential therapeutic effects for a variety of neurological and psychiatric disorders.
Wirkmechanismus
PNU-282987 acts as a selective agonist for α7 nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of these receptors by PNU-282987 has been shown to improve cognitive function and reduce inflammation in the brain.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. Additionally, it has been shown to reduce inflammation in the brain, which is thought to be involved in the development of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors. This allows researchers to specifically target these receptors and study their effects on various physiological processes. However, one limitation of using PNU-282987 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on PNU-282987. One area of interest is its potential therapeutic effects for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of PNU-282987 and its potential therapeutic effects for a variety of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of PNU-282987 involves several steps, starting with the reaction of 2-aminopyrimidine with 3-chloropiperidine. The resulting product is then reacted with 2-bromo-1-benzofuran to form the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PNU-282987 has been extensively studied for its potential therapeutic effects on a variety of neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have potential therapeutic effects for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(16-11-13-5-1-2-7-15(13)24-16)21-14-6-3-10-22(12-14)18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPAIIIFAVNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.